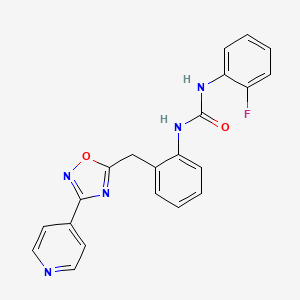

![molecular formula C26H26N6O4S B2505901 Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 872995-04-5](/img/structure/B2505901.png)

Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, "Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate," is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the exact compound is not directly studied in the provided papers, similar compounds with triazolo and pyridazin rings have been synthesized and analyzed for various properties and potential applications, such as antitumor activity and as inhibitors for cancer treatment .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting with simple precursors. For instance, the synthesis of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was achieved by heating amino-dihydropyrimidine with diethyl malonate under reflux conditions . Similarly, the synthesis of benzo[cyclohepta]pyrido[triazolo]pyrimidinones involved a series of reactions starting with dimethylaminomethylenebenzosuberone and amino-thioxo-dihydropyrimidinone, followed by cyclization with bromine . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction . Theoretical calculations, including DFT/B3LYP functional and basis sets, have been used to predict and confirm the molecular structure and vibrational frequencies . These techniques would be essential in determining the molecular structure of "Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate."

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through various chemical reactions. For example, the reaction of hydrazinobenzothiazole with ethyl acetoacetate has been investigated, leading to the reassignment of the reaction product based on X-ray crystallography . The chemical behavior of the compound could be studied in a similar manner to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using computational methods. Properties such as molecular electrostatic potential, nonlinear optical properties, and frontier molecular orbitals have been analyzed at the DFT level . These studies provide insights into the stability of the molecule, charge delocalization, and potential sites for nucleophilic attack . The physical and chemical properties of "Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate" could be similarly investigated to predict its behavior in various environments.

Scientific Research Applications

Synthesis and Biological Activity

Several studies focus on the synthesis of heterocyclic compounds incorporating various moieties, demonstrating their potential insecticidal, antibacterial, antifungal, and antiviral activities. For instance, the synthesis and evaluation of heterocycles for insecticidal activity against cotton leafworm (Fadda et al., 2017), and the development of novel pyrazoline and pyrazole derivatives with observed antibacterial and antifungal properties (Hassan, 2013), exemplify the compound's relevance in creating new pharmacological agents.

Chemical Properties and Synthesis Routes

Research on the chemical properties and synthesis routes of related compounds provides insights into the chemical behavior and reactivity of these molecules. For example, the one-pot, solvent-free microwave-assisted synthesis of novel benzothiazole derivatives (Bhoi et al., 2016) showcases the advancements in synthetic methodologies that could potentially apply to the synthesis of the compound .

Theoretical and Computational Studies

Theoretical and computational studies, such as DFT/B3LYP analyses, offer valuable insights into the molecular structure, electronic properties, and potential applications of these compounds in various fields (Sert et al., 2020). These studies contribute to understanding the fundamental properties that govern the behavior of such complex molecules.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, compounds containing a triazole are known to exhibit broad biological activities . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Future Directions

The future directions for this compound could involve further exploration of its antimicrobial properties . The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could focus on synthesizing derivatives of this compound with a piperazine or piperidine subunit to investigate their antimicrobial properties .

properties

IUPAC Name |

ethyl 2-[[2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O4S/c1-3-36-26(35)19-6-4-5-7-20(19)28-23(33)16-37-24-13-12-21-29-30-22(32(21)31-24)14-15-27-25(34)18-10-8-17(2)9-11-18/h4-13H,3,14-16H2,1-2H3,(H,27,34)(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIRIAMPONWZDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide](/img/structure/B2505820.png)

![3-[(Oxolan-2-ylmethoxy)methyl]aniline](/img/structure/B2505822.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2505825.png)

![2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505828.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2505830.png)

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2505834.png)

![(2-(2-methoxyphenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2505836.png)

![ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2505838.png)

![6-(3-Chloro-4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2505839.png)

![1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2505840.png)